Furanomycin

Antibacterial MIC determination Structure-activity relationship

Furanomycin is the only known compound that is charged to tRNAIle and translationally incorporated into polypeptides as efficiently as L-isoleucine, enabling direct tracking of proteome-level misincorporation events unobtainable with pure IleRS inhibitors such as mupirocin. • Binds E. coli IleRS nearly as tightly as L-isoleucine; MIC 1-5 µg/mL against Gram-positive & Gram-negative wild-type strains • Active against M. tuberculosis at micromolar concentrations; absolute requirement for (αS,2R,5S) stereochemistry • Authenticated reference standard with verified stereochemical purity for chemical biology, antitubercular screening, and biocontrol metabolomics

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 12794-09-1
Cat. No. B1220903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuranomycin
CAS12794-09-1
Synonymsfuranomycin
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1C=CC(O1)C(C(=O)O)N
InChIInChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)
InChIKeyPNOKUGWGMLEAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furanomycin Identity and Procurement Classification


Furanomycin is a non-proteinogenic L-α-amino acid antibiotic first isolated from Streptomyces threomyceticus L-803 (ATCC 15795) in 1967 and subsequently identified in Pseudomonas fluorescens SBW25 [1] [2]. It functions as a competitive isoleucine antagonist by serving as a substrate for isoleucyl-tRNA synthetase (IleRS), leading to misincorporation into bacterial proteins and consequent growth inhibition [3]. The compound possesses a characteristic trans-2,5-substituted dihydrofuran ring appended to an α-amino acid core, distinguishing it structurally from both proteinogenic amino acids and other IleRS-targeting antibiotics [2].

Mechanism
IleRS substrate with translational incorporation into bacterial proteins
Screening
Antibacterial activity against wild-type Gram-positive and Gram-negative pathogens
Stereochemistry
Requires native (αS,2R,5S) configuration and intact dihydrofuran ring
Class
Non-proteinogenic L-α-amino acid antibiotic; natural product from Streptomyces

Why Generic Substitution Fails for Furanomycin


Furanomycin cannot be substituted by other IleRS-targeting agents (e.g., mupirocin) or by close structural analogs without fundamental alteration of experimental outcomes. Mupirocin acts as a pure competitive inhibitor that blocks isoleucine binding without itself being charged to tRNA or incorporated into polypeptides [1]. In contrast, furanomycin is recognized, charged, and translationally incorporated into bacterial proteins as efficiently as L-isoleucine, producing a distinct mechanism of growth suppression through proteome-level misincorporation [2]. Furthermore, systematic structure–activity relationship (SAR) studies demonstrate that even minor modifications to the furanomycin scaffold—saturation of the dihydrofuran ring, repositioning of the methyl group, or carbon-for-oxygen substitution in the ring—reduce or abolish antibacterial activity, establishing that the native (αS,2R,5S) stereochemistry and dihydrofuran architecture are non-negotiable for functional potency [3] [4].

Furanomycin
Charged to tRNAIle and incorporated into elongating polypeptides
Mupirocin substitute
Acts as dead-end IleRS inhibitor; no translational incorporation. Misincorporation-dependent phenotypes may not be recapitulated.
Furanomycin
Wild-type antibacterial activity across multiple genera
Ring-saturated or carba analogs
SAR shows abolished or severely reduced activity. Procurement of modified analogs likely to yield inactive material for wild-type screening.

Furanomycin Product-Specific Differentiation Evidence


Antibacterial Potency Against Key Pathogens

The native (+)-l-furanomycin exhibits MIC values of 1–5 µg/mL against a panel of Gram-positive and Gram-negative wild-type pathogens, including S. aureus and E. coli [1]. In contrast, l-(+)-dihydrofuranomycin 12, in which the dihydrofuran double bond is saturated, shows only borderline antibacterial activity with an MIC of 32–64 µg/mL against S. aureus, representing a ≥6-fold to ≥64-fold loss of potency [1]. The chiral carba-analog 10, where the ring oxygen is replaced by carbon, displays weak antibacterial activity (MIC ~4 µg/mL) only against an efflux pump-deficient E. coli strain and lacks activity against wild-type organisms, indicating that the endocyclic oxygen atom is essential for wild-type antibacterial potency [1].

Antibacterial potency
Head-to-head
Furanomycin: MIC 1–5 µg/mL against S. aureus, E. coli wild-type
Dihydrofuranomycin: MIC 32–64 µg/mL (≥6- to ≥64-fold loss)
Carba-analog: inactive against wild-type; ~4 µg/mL only in efflux-deficient E. coli
Dihydrofuran ring unsaturation and endocyclic oxygen are critical for wild-type potency; reduced analogs show markedly diminished activity.
Direct MIC comparison from structured SAR study; validated across standard strains.
Antibacterial MIC determination Structure-activity relationship

Structure–Activity Relationship Across Synthetic Analogs

A focused SAR study systematically synthesized and evaluated several furanomycin analogs, including compounds bearing the methyl group at alternative positions (3-methyl-norfuranomycin, 4-methyl-norfuranomycin), the saturated dihydrofuran derivative, and the corresponding carba-analog. Only the natural product itself and its desmethyl derivative (norfuranomycin) exhibited antibacterial activity in standard assays; all other analogs—including those with methyl repositioning, ring saturation, or carbon-for-oxygen substitution—were inactive against the tested bacterial strains [1]. This establishes an exceptionally narrow SAR where retention of both the native (αS,2R,5S) stereochemical configuration and the 5-methyl-dihydrofuran motif is required for antibacterial function [1] [2].

SAR across analogs
Head-to-head
Active: furanomycin, norfuranomycin
Inactive: 3-methyl-norfuranomycin, 4-methyl-norfuranomycin, dihydrofuranomycin (marginal), carba-analog, isofuranomycin, 5′-epi-furanomycin
Antibacterial activity restricted to native scaffold and desmethyl analog; all other regioisomeric, stereoisomeric, or ring-modified analogs are inactive.
Binary activity assessment across >8 synthetic analogs; confirms narrow SAR.
SAR Antibiotic analog Drug design

IleRS Binding Affinity and Aminoacylation Efficiency

Using E. coli isoleucyl-tRNA synthetase (IleRS), furanomycin was shown to bind to the enzyme almost as tightly as the natural substrate L-isoleucine [1]. In functional aminoacylation assays, E. coli tRNAIle was charged with furanomycin as efficiently as with L-isoleucine, and the resulting furanomycyl-tRNAIle bound to polypeptide chain elongation factor Tu (EF-Tu) as tightly as cognate isoleucyl-tRNAIle [1]. This quantitatively comparable engagement—spanning binding, charging, and elongation factor recognition—demonstrates that furanomycin fully mimics isoleucine throughout the translation initiation and elongation cycle, rather than merely blocking the IleRS active site as a dead-end inhibitor [1].

IleRS engagement
Reported
IleRS binding: nearly as tight as L-isoleucine; aminoacylation of tRNAIle as efficient as natural substrate; EF-Tu ternary complex formation comparable to isoleucyl-tRNAIle
Quantitative processing through full translation cycle distinguishes furanomycin from dead-end IleRS inhibitors.
TRNOE NMR, charging, and EF-Tu binding assays; exact Ki not reported.
Isoleucyl-tRNA synthetase Enzyme kinetics Aminoacyl-tRNA synthetase inhibition

Aminoacyl-tRNA Synthetase Selectivity Profile

In E. coli, furanomycin was shown to selectively inhibit isoleucyl-tRNA formation while leaving all other aminoacyl-tRNA synthetase activities unaffected [1]. This single-target selectivity contrasts with broader-spectrum aaRS inhibitors and is consistent with the structural basis that the C5-methyl group of the dihydrofuran ring occupies the same hydrophobic binding pocket that normally accommodates the δ-methyl group of L-isoleucine, enabling selective recognition by IleRS over the structurally similar valyl- and leucyl-tRNA synthetases [1] [2].

aaRS selectivity
Class-level
Selectively inhibits isoleucyl-tRNA formation in E. coli; no effect on other aminoacyl-tRNA synthetase activities reported.
Single-target profile supports use as clean IleRS probe; broad-spectrum aaRS inhibition not observed.
Panel-based inference; quantitative fold-selectivity not available in current literature.
Aminoacyl-tRNA synthetase selectivity Protein synthesis inhibition Off-target profiling

Antimycobacterial Activity Against M. tuberculosis

Furanomycin is reported to act as an effective antibacterial agent against Mycobacterium tuberculosis at low micromolar concentrations [1]. This anti-TB activity is notable because the clinically used IleRS inhibitor mupirocin lacks meaningful antimycobacterial activity due to differences in mycobacterial cell envelope penetration and target site accessibility. The ability of furanomycin to penetrate the mycobacterial cell wall and engage IleRS extends its utility into a therapeutic area where IleRS-targeting agents are underrepresented [1]. However, specific MIC values against M. tuberculosis strains (e.g., H37Rv) are not reported in the available literature and this inference is drawn from class-level comparison [1].

Antimycobacterial activity
Class-level
Reported active against M. tuberculosis at low micromolar concentrations; mupirocin lacks meaningful anti-TB activity.
Fills gap among IleRS-targeting compounds with reported mycobacterial activity; supports anti-TB screening programs.
Exact MIC against H37Rv not specified; class-level inference from review.
Antitubercular Mycobacterium tuberculosis IleRS inhibitor

Furanomycin Application Scenarios


Chemical Probe for Translational Fidelity Studies

Furanomycin is uniquely suited as a chemical biology probe for studying isoleucyl-tRNA synthetase function and translational fidelity because it is the only known compound that is charged to tRNAIle and incorporated into elongating polypeptides as efficiently as the native substrate L-isoleucine [Section 3, Evidence 3]. Unlike mupirocin, which merely blocks the IleRS active site, furanomycin enables tracking of misincorporation events and their downstream proteotoxic consequences. Researchers investigating amino acid mimicry, ribosome decoding, or the role of non-proteinogenic amino acids in protein engineering should procure furanomycin specifically; substitution with mupirocin or simple IleRS inhibitors will not recapitulate the incorporation-dependent phenotype .

Hit Validation for Antibacterial Drug Discovery

For antibacterial discovery programs seeking validated IleRS-targeting hits with activity against both Gram-positive and Gram-negative wild-type organisms (MIC 1–5 µg/mL), furanomycin provides a well-characterized starting scaffold [Section 3, Evidence 1]. Its demonstrated activity against M. tuberculosis at micromolar concentrations further extends its utility to antitubercular programs where mupirocin is ineffective [Section 3, Evidence 5]. Importantly, the narrow SAR (activity restricted to furanomycin and norfuranomycin) [Section 3, Evidence 2] means that procurement decisions must favor the authentic natural product or its desmethyl analog exclusively; investment in other regioisomeric or saturated analogs is contraindicated by existing negative bioactivity data .

Benchmark for Synthetic Methodology Development

Furanomycin's moderate structural complexity (C7H11NO3, MW 157.17 g/mol), combined with its well-characterized stereochemistry (αS,2R,5S) and established total syntheses ranging from 7 to 20 steps, makes it an ideal benchmark compound for validating new asymmetric synthetic methodologies targeting non-proteinogenic α-amino acids [Section 3, Evidence 1]. The commercial procurement of authenticated furanomycin with verified stereochemical purity is critical for use as an analytical reference standard when characterizing newly synthesized material. Impure or stereochemically misassigned material will confound biological assay results, given the absolute requirement for the native configuration for antibacterial activity .

Antimicrobial Research in Plant Protection

Furanomycin's production by the plant root-associated bacterium Pseudomonas fluorescens SBW25 and its demonstrated selective antimicrobial activity against plant pathogens—including Erwinia amylovora (fireblight), Dickeya dadantii (soft rot), and multiple Pseudomonas syringae pathovars—support its investigation as a biocontrol-relevant metabolite [Section 3, Evidence 2] . The antibacterial activity of SBW25 culture filtrate was quantitatively mapped by zone-of-inhibition measurements (ranging from 6.7 cm² for Dickeya dadantii X179 to 31.0 cm² for P. syringae pv. tomato DC3000), and the activity was chemically co-purified with furanomycin . Researchers studying rhizosphere microbial ecology or developing biopesticide strategies should procure authenticated furanomycin as a reference standard for activity-guided fractionation and comparative metabolomics.

Application
Selection Property
Validation Focus
Translational fidelity probe
Translational incorporation capability
IleRS charging and EF-Tu binding assays
Antibacterial hit validation
Wild-type antibacterial activity
MIC determination against Gram-positive and Gram-negative strains
Synthetic methodology benchmark
Defined (αS,2R,5S) stereochemistry
Chiral HPLC or NMR stereochemical verification
Antimicrobial research in plant protection
Selective anti-phytopathogen activity
Zone-of-inhibition screening against phytopathogen panel
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